molecular formula C20H26N2O2 B128805 2,11-Dihydroxytrimipramine CAS No. 158798-76-6

2,11-Dihydroxytrimipramine

Cat. No.: B128805
CAS No.: 158798-76-6
M. Wt: 326.4 g/mol
InChI Key: HPSQNATYIDAHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,11-Dihydroxytrimipramine, with the molecular formula C20H26N2O2, is a identified metabolite of the tricyclic antidepressant (TCA) Trimipramine . Its study is vital for advanced pharmacological research, particularly in investigating the metabolic pathways and elimination mechanisms of its parent drug . Researchers can utilize this compound in mass spectrometry-based assays, as its predicted collision cross-section values have been characterized to aid in identification and quantification . As a key impurity and metabolite, this compound serves as an essential standard in analytical chemistry for bioanalysis, therapeutic drug monitoring, and metabolic stability studies . The compound must be stored at 2-8°C, preferably under an inert atmosphere, to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158798-76-6

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,5-diol

InChI

InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-7-5-4-6-15(18)10-20(24)17-11-16(23)8-9-19(17)22/h4-9,11,14,20,23-24H,10,12-13H2,1-3H3

InChI Key

HPSQNATYIDAHCR-UHFFFAOYSA-N

SMILES

CC(CN1C2=C(C=C(C=C2)O)C(CC3=CC=CC=C31)O)CN(C)C

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)O)C(CC3=CC=CC=C31)O)CN(C)C

Synonyms

2,11-dihydroxy-TMP
2,11-dihydroxytrimipramine

Origin of Product

United States

Metabolic Pathways and Enzymatic Biotransformation of 2,11 Dihydroxytrimipramine

Endogenous Formation Processes of 2,11-Dihydroxytrimipramine

Role of Cytochrome P450 Monooxygenases (e.g., CYP2D6) in Hydroxylation

The hydroxylation of trimipramine (B1683260) is a critical step in its metabolism and is predominantly mediated by the cytochrome P450 enzyme system. Specifically, the CYP2D6 isozyme plays a crucial role in the introduction of hydroxyl groups onto the trimipramine molecule. clinpgx.orgnih.govyoutube.com In vitro studies have demonstrated that the metabolism of trimipramine by a human CYP2D6 isozyme preparation leads to the formation of 2-hydroxytrimipramine and the further oxidized metabolite, 2,10- or this compound. nih.gov This indicates that CYP2D6 is directly involved in the dihydroxylation of the trimipramine ring system. The genetic polymorphism of CYP2D6 can lead to significant variations in the rate of trimipramine metabolism among individuals. drugbank.com

The metabolism of trimipramine exhibits stereoselectivity, with a preferential hydroxylation of the (L)-enantiomer of trimipramine mediated by CYP2D6. nih.gov This enzyme is also involved in the 2-hydroxylation of both the (L)- and (D)-enantiomers of desmethyltrimipramine (B195984), a primary metabolite of trimipramine. nih.gov

In Vitro Models for Studying this compound Biogenesis

The elucidation of the metabolic pathways of trimipramine, including the formation of this compound, has been significantly advanced through the use of in vitro models. A key model involves the use of a commercial preparation of human CYP2D6 isozyme expressed in a human cell line. nih.gov This system allows for the detailed investigation of the specific role of CYP2D6 in the metabolism of trimipramine, absent the complexities of a whole-organism system. The use of such in vitro systems has been instrumental in identifying previously unreported metabolites like 2,10- or this compound. nih.gov

In Vitro Model Enzyme(s) Studied Key Findings for Trimipramine Metabolism
Human CYP2D6 isozyme expressed in a human cell lineCYP2D6Formation of 2-hydroxytrimipramine and 2,10- or this compound. nih.gov
Human Liver MicrosomesMultiple CYP450sN-demethylation to desmethylimipramine and hydroxylation to 2-hydroxyimipramine (B23145) and 10-hydroxyimipramine for the related compound imipramine (B1671792). nih.gov

Precursor Substrate Biotransformation: Trimipramine as a Case Study

Trimipramine serves as the precursor substrate for the formation of this compound. The biotransformation of trimipramine is a multi-step process initiated by N-demethylation, followed by hydroxylation. clinpgx.orgyoutube.com The primary step in its metabolism is the conversion to its active metabolite, desmethyltrimipramine. This reaction is predominantly catalyzed by the cytochrome P450 isozyme CYP2C19. clinpgx.orgnih.govyoutube.com Subsequently, both trimipramine and desmethyltrimipramine undergo hydroxylation, which is primarily mediated by CYP2D6. clinpgx.orgnih.gov This hydroxylation can occur at various positions on the tricyclic ring system, leading to a variety of hydroxylated metabolites, including the dihydroxylated form. nih.gov

Metabolic Step Precursor Primary Enzyme Product(s)
N-DemethylationTrimipramineCYP2C19Desmethyltrimipramine clinpgx.orgnih.govyoutube.com
HydroxylationTrimipramineCYP2D62-Hydroxytrimipramine, this compound clinpgx.orgnih.gov
HydroxylationDesmethyltrimipramineCYP2D62-Hydroxydesmethyltrimipramine clinpgx.org

Characterization of Specific Metabolic Reactions

The formation of this compound involves specific oxidative transformations, and the resulting dihydroxy metabolite can undergo further chemical changes.

Oxidative Transformations Yielding Dihydroxy Metabolites

The conversion of trimipramine to its dihydroxy metabolites is an oxidative process. Following the initial hydroxylation, a second hydroxylation event, also likely catalyzed by CYP2D6, occurs on the aromatic ring system, leading to the formation of dihydroxytrimipramine isomers, including this compound. nih.gov The exact mechanism of aromatic hydroxylation by cytochrome P450 enzymes is complex and can involve the formation of an arene oxide intermediate in what is known as the "NIH shift" mechanism. nih.govnih.govacs.orgrsc.orgresearchgate.net This process involves an electrophilic attack by the activated oxygen species of the enzyme on the aromatic ring. nih.govrsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for 2,11 Dihydroxytrimipramine Characterization

Elucidation of Molecular Structure for 2,11-Dihydroxytrimipramine

Determining the precise molecular structure of this compound is foundational to understanding its pharmacological and toxicological profile. This is achieved through a combination of powerful analytical techniques that provide complementary information about its atomic composition, connectivity, and stereochemistry.

Gas chromatography-mass spectrometry (GC/MS) is a robust technique for the analysis of volatile and thermally stable compounds. For polar metabolites like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.

In the analysis of hydroxylated metabolites of trimipramine (B1683260), GC/MS plays a crucial role in both separation and identification. The gas chromatograph separates the derivatized metabolite from other components in the sample, and the mass spectrometer provides information on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which serves as a molecular fingerprint.

Table 1: Predicted Key Mass Fragments for Derivatized this compound

Predicted Fragment IonPredicted m/zStructural Origin
[M]+Varies with derivativeMolecular Ion
[M-CH2N(CH3)2]+Varies with derivativeLoss of the dimethylaminomethyl group
[M-C4H10N]+Varies with derivativeCleavage of the side chain
Dihydroxydibenzazepine fragmentSpecific to derivativeRing system fragment

It is important to note that the exact m/z values would depend on the derivatizing agent used (e.g., silylation or acylation reagents) to block the polar hydroxyl and amine groups.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful non-destructive techniques that provide detailed information about the chemical environment of atoms and functional groups within a molecule, making them essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the complete structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the dibenzazepine (B1670418) ring, the aliphatic protons of the side chain, and the protons of the N-dimethyl and methyl groups. The introduction of hydroxyl groups at the 2 and 11 positions would cause a downfield shift for the adjacent aromatic and aliphatic protons, respectively. The coupling patterns (splitting) of these signals would provide information on the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a different chemical environment. The carbons bearing the hydroxyl groups (C-2 and C-11) would be significantly deshielded and appear at a downfield chemical shift compared to the parent trimipramine molecule.

While specific experimental NMR data for this compound is not publicly available, predicted spectral data can be generated using computational models.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-N (amine)1000-1250Stretching
C-O (hydroxyl)1000-1200Stretching

The broad O-H stretching band is a hallmark of the presence of hydroxyl groups. The exact position and shape of this band can provide information about hydrogen bonding.

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of quantitative data for this compound in biological samples. The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as other metabolites, endogenous compounds, and co-administered drugs.

For this compound, achieving specificity is challenging due to the presence of structurally similar metabolites of trimipramine. Chromatographic separation is the primary means of achieving selectivity. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a highly selective detector like a tandem mass spectrometer (MS/MS) is often the method of choice. researchgate.net The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode in MS/MS provides a high degree of selectivity.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean of a set of results to the true value.

Precision: Assessed at different levels:

Repeatability (intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, and/or different equipment.

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, a CV of ≤15% is generally acceptable, except at the lower limit of quantification (LLOQ), where it can be ≤20%.

Accuracy: Determined by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured concentrations to the true values. Accuracy is expressed as the percentage of recovery. An acceptance range of 85-115% (80-120% at the LLOQ) is common for bioanalytical methods.

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires efficient sample preparation and robust chromatographic separation.

Sample Preparation

The goal of sample preparation is to remove interferences and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the matrix.

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent. SPE can offer higher recovery and cleaner extracts compared to LLE.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic technique for the analysis of polar drug metabolites. A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation of the parent drug and its various metabolites, which can have a wide range of polarities.

Detection Strategies

UV Detection: While simple and robust, UV detection may lack the sensitivity and selectivity required for the low concentrations of metabolites typically found in biological fluids.

Mass Spectrometry (MS) Detection: LC-MS/MS is the preferred detection method for its high sensitivity, selectivity, and ability to provide structural information. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound.

Table 3: Illustrative Chromatographic Conditions for the Analysis of Trimipramine and its Metabolites (Adapted from a method for related compounds)

ParameterCondition
Chromatography System UPLC
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Aqueous buffer (e.g., ammonium (B1175870) formate)
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2-0.5 mL/min
Gradient Optimized for separation of metabolites
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

Molecular Interactions and Enzymatic Regulation Pertinent to 2,11 Dihydroxytrimipramine Formation

Modulation of Cytochrome P450 Enzyme Activity by Chemical Agents

The formation of 2,11-dihydroxytrimipramine is intricately linked to the activity of the Cytochrome P450 enzyme system, particularly the CYP2D6 isozyme. unipa.it The activity of this enzyme can be significantly altered by various chemical agents, leading to either inhibition or induction of its metabolic capacity.

Studies on Enzyme Inhibition Profiles (e.g., Quinidine (B1679956) Effects on CYP2D6)

The inhibition of CYP2D6 has been a key area of investigation in understanding the metabolic fate of trimipramine (B1683260). Quinidine, a potent and relatively selective inhibitor of CYP2D6, has been instrumental in characterizing the role of this enzyme in the hydroxylation of trimipramine. nih.govnih.gov

Table 1: In Vitro Inhibition of CYP2D6 by Quinidine This table presents data on the inhibition of CYP2D6 by quinidine from studies on tricyclic antidepressants. Specific data for this compound is inferred from the general inhibition of trimipramine hydroxylation.

Inhibitor Substrate Enzyme Source Inhibition Parameter Value Reference
Quinidine Desipramine Human Liver Microsomes Ki (competitive) 0.16 µM nih.gov
Quinidine Dextromethorphan Recombinant CYP2D6 IC50 8 nM researchgate.net

Analysis of Enzyme Induction Phenomena

In contrast to the extensive research on enzyme inhibition, the induction of enzymes involved in the formation of this compound is less well-documented. Enzyme induction refers to the process where a drug or chemical agent increases the synthesis of a particular enzyme, leading to an accelerated metabolism of its substrates.

Standard in vitro models to assess enzyme induction typically involve treating cultured human hepatocytes with the test compound and measuring the increase in mRNA levels or the enzymatic activity of specific CYP isoforms. researchgate.net The lack of specific data for trimipramine and this compound highlights an area for future research to fully comprehend the regulatory mechanisms governing its biotransformation.

In Vitro Experimental Designs for Investigating Biochemical Mechanisms

The elucidation of the metabolic pathway leading to this compound has been heavily reliant on in vitro experimental models. These models allow for a controlled investigation of the biochemical mechanisms, free from the complexities of in vivo systems.

A foundational in vitro study successfully identified this compound as a metabolite of trimipramine using a commercial preparation of human CYP2D6 isozyme expressed in a human cell line. unipa.it This experimental setup provides a clean system to study the activity of a single enzyme on a specific substrate. The general protocol for such an experiment involves the incubation of the substrate (trimipramine) with the recombinant enzyme in the presence of necessary cofactors, such as NADPH, which is essential for CYP enzyme activity.

Human liver microsomes are another critical in vitro tool for studying drug metabolism. protocols.io These preparations contain a mixture of drug-metabolizing enzymes, including various CYP450 isoforms, and provide a more comprehensive picture of hepatic metabolism. A typical microsomal stability assay involves incubating the test compound with liver microsomes and an NADPH-regenerating system. protocols.io The reaction is allowed to proceed for a set period, after which the reaction is stopped, and the mixture is analyzed for the presence of the parent compound and its metabolites.

Table 2: General Protocol for In Vitro Incubation of Trimipramine with Human Liver Microsomes This table outlines a generalized experimental protocol for studying the metabolism of trimipramine in vitro. Specific concentrations and times may be optimized for the formation of this compound.

Component Concentration/Condition Purpose
Trimipramine (Substrate) 1 µM (example) The drug being metabolized.
Human Liver Microsomes 0.5 mg/mL protein (example) Source of metabolic enzymes (including CYP2D6).
NADPH-Regenerating System e.g., 1 mM NADPH, 3.3 mM MgCl₂, 5.3 mM G6P, 0.67 U/mL G6PDH Provides the necessary cofactor for CYP450 enzyme activity.
Phosphate Buffer 100 mM, pH 7.4 Maintains a stable pH for the enzymatic reaction.
Incubation Temperature 37°C Mimics physiological temperature.
Incubation Time 0, 5, 15, 30, 45 minutes (example time points) Allows for the tracking of metabolite formation over time.
Reaction Termination Addition of cold acetonitrile (B52724) or other organic solvent Stops the enzymatic reaction.

The identification and quantification of this compound and other metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). unipa.itnih.gov These methods offer the high sensitivity and selectivity required to detect and measure the low concentrations of metabolites often produced in in vitro reactions.

Future Research Directions and Unexplored Avenues for 2,11 Dihydroxytrimipramine

Comprehensive Profiling of Related Biotransformation Products

A foundational step for future research is the exhaustive identification and characterization of all biotransformation products related to 2,11-dihydroxytrimipramine. The metabolism of trimipramine (B1683260) is known to be extensive, involving multiple enzymatic reactions that can occur sequentially or in parallel. This leads to a diverse array of metabolites, including those that have undergone further modifications after the initial dihydroxylation.

Key areas for investigation include:

Identification of secondary metabolites: Research should aim to identify metabolites formed from the further biotransformation of this compound. This could include glucuronide or sulfate conjugates, which are common phase II metabolic products that increase water solubility and facilitate excretion. Additionally, methylation of one or both hydroxyl groups could occur, leading to hydroxy-methoxy derivatives.

Elucidation of isomeric forms: The precise positions of the hydroxyl groups on the dibenzazepine (B1670418) ring system are crucial for understanding the pharmacological and toxicological properties of the metabolites. While the 2-position is a known site of hydroxylation for trimipramine, the 11-position is another potential site. It is also important to consider other possible dihydroxylated isomers that may be formed in smaller quantities.

Stereoselective biotransformation: Trimipramine is a chiral compound, and its metabolism is known to be stereoselective. Future studies should investigate the stereochemistry of this compound and its subsequent metabolites. This includes determining whether the hydroxylation and other metabolic reactions occur preferentially for one enantiomer over the other.

Compound Name Parent Compound Metabolic Reaction
This compoundTrimipramineDihydroxylation
2,11-Dihydroxy-N-desmethyltrimipramineThis compoundN-Demethylation
2-Hydroxy-11-methoxytrimipramineThis compoundO-Methylation
This compound glucuronideThis compoundGlucuronidation

Mechanistic Understanding of Enzyme-Substrate Specificity in Dihydroxylation

A deeper understanding of the enzymatic processes governing the formation of this compound is critical. The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of most tricyclic antidepressants. nih.gov Identifying the specific CYP isozymes responsible for the dihydroxylation of trimipramine and the molecular basis for their substrate specificity is a key area for future research.

Key research questions to address include:

Identification of responsible CYP isozymes: While CYP2D6 is known to be involved in the 2-hydroxylation of trimipramine and its desmethyl metabolite, the specific isozyme(s) responsible for the second hydroxylation at the 11-position, or for simultaneous dihydroxylation, are not well defined. nih.govwikipedia.org Studies using recombinant human CYP isozymes can pinpoint the specific enzymes involved.

Molecular determinants of substrate recognition: The specificity of substrate hydroxylation by P450 enzymes is determined by the affinity of the substrate for the active site, the intrinsic reactivity of the C-H bonds, and the orientation of the substrate within the active site. acs.org Research should focus on the structural features of both the trimipramine molecule and the enzyme's active site that favor dihydroxylation at the 2 and 11 positions. This can be investigated through techniques like X-ray crystallography of enzyme-substrate complexes and site-directed mutagenesis of key amino acid residues within the active site. nih.gov

Stereoselective enzyme kinetics: Given the stereoselective metabolism of trimipramine, it is important to investigate the kinetics of dihydroxylation for each enantiomer. nih.govpharmgkb.org This will reveal whether one enantiomer is a preferred substrate for the dihydroxylating enzyme(s) and will provide insights into the three-dimensional interactions between the substrate and the enzyme.

Understanding the enzyme-substrate specificity will not only clarify the metabolic pathway but also help in predicting potential drug-drug interactions and inter-individual variability in metabolism due to genetic polymorphisms in CYP enzymes.

Innovation in Analytical Techniques for Trace Metabolite Detection

The detection and quantification of trace metabolites like this compound and its derivatives in complex biological matrices present a significant analytical challenge. These compounds are often present at very low concentrations, necessitating the development and application of highly sensitive and specific analytical methods.

Future research in this area should focus on:

Advanced mass spectrometry techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite identification and quantification. alwsci.comnih.gov Innovations such as high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confident identification of unknown metabolites. alwsci.com The development of novel fragmentation techniques in MS/MS can also provide more detailed structural information.

Hyphenated analytical methods: The combination of different analytical techniques, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), can provide unambiguous structural elucidation of metabolites directly from biological samples, which is particularly useful for distinguishing between isomers. nih.gov

Novel sample preparation techniques: The development of more efficient and selective sample preparation methods is crucial for enriching trace metabolites and removing interfering substances from biological matrices. This could include the use of novel solid-phase extraction (SPE) sorbents or immunoaffinity-based techniques.

Ambient ionization mass spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry offer rapid and direct analysis of samples with minimal preparation, which could be explored for high-throughput screening of metabolites. rsc.org

The development of more sophisticated analytical methodologies will be instrumental in achieving a comprehensive understanding of the full metabolic profile of trimipramine, including its dihydroxylated metabolites.

Computational Modeling for Predicting Metabolite Pathways and Stereochemistry

In silico or computational approaches offer a powerful and complementary tool to experimental studies for predicting the metabolic fate of drugs. researchgate.net These models can be used to predict potential metabolites, understand the mechanisms of metabolic reactions, and rationalize observed stereoselectivity.

Future research should leverage computational modeling to:

Predict sites of metabolism (SOM): Ligand-based and structure-based computational models can predict the most likely sites on the trimipramine molecule to undergo metabolism by CYP enzymes. nih.govsimulations-plus.com These predictions can guide experimental studies aimed at identifying novel metabolites.

Model enzyme-substrate interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of trimipramine enantiomers to the active sites of different CYP isozymes. nih.govmdpi.com These simulations can provide insights into the specific interactions that determine substrate orientation and, consequently, the regioselectivity and stereoselectivity of hydroxylation.

Quantum mechanical (QM) calculations: QM methods can be used to study the reaction mechanisms of hydroxylation at a detailed electronic level. researchgate.net This can help in understanding the factors that influence the reactivity of different positions on the trimipramine ring and the energy barriers for different metabolic pathways.

Develop quantitative structure-activity relationship (QSAR) models: QSAR models can be developed to correlate the structural features of trimipramine and its analogues with their metabolic profiles. These models can be used to predict the metabolic fate of new drug candidates with similar structures.

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